molecular formula C20H21N3O2 B12142780 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline

8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline

Cat. No.: B12142780
M. Wt: 335.4 g/mol
InChI Key: XPOKTBCTSXWVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives, including 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine under acidic conditions, such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts to achieve high yields under microwave irradiation or aqueous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting cost-effective catalysts, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative conditions can lead to the formation of quinoline derivatives, while reductive conditions can yield various indoloquinoxaline derivatives .

Scientific Research Applications

8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation, reduced mitochondrial membrane potential, and increased apoptosis . This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual methoxy groups and the presence of a 2-methylpropyl side chain differentiate it from other indoloquinoxaline derivatives, potentially leading to distinct interactions with biological targets and unique applications in materials science.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2,3-dimethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3O2/c1-12(2)11-23-16-8-6-5-7-13(16)19-20(23)22-15-10-18(25-4)17(24-3)9-14(15)21-19/h5-10,12H,11H2,1-4H3

InChI Key

XPOKTBCTSXWVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC

Origin of Product

United States

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